1-(2,3,4-Trifluorophenyl)propan-2-one
Overview
Description
1-(2,3,4-Trifluorophenyl)propan-2-one is an organic compound with the molecular formula C9H7F3O It is a trifluoromethylated ketone, characterized by the presence of three fluorine atoms attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,3,4-Trifluorophenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2,3,4-trifluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized versions of laboratory-scale methods. Large-scale synthesis often employs continuous flow reactors to enhance reaction efficiency and yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3,4-Trifluorophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylbenzoic acid, while reduction could produce 1-(2,3,4-trifluorophenyl)propan-2-ol.
Scientific Research Applications
1-(2,3,4-Trifluorophenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving ketones.
Medicine: Research into potential therapeutic applications includes its use as an intermediate in the synthesis of drugs targeting specific diseases.
Industry: The compound’s unique properties make it valuable in the production of specialty chemicals and materials with enhanced stability and performance.
Mechanism of Action
The mechanism by which 1-(2,3,4-Trifluorophenyl)propan-2-one exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in various biochemical pathways, where it can act as an inhibitor or modulator of specific enzymes.
Comparison with Similar Compounds
- 1-(2,3,6-Trifluorophenyl)propan-2-one
- 1-(2,4,5-Trifluorophenyl)propan-2-one
- 1-(2,4,6-Trifluorophenyl)propan-2-one
Comparison: 1-(2,3,4-Trifluorophenyl)propan-2-one is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This arrangement influences its chemical reactivity and physical properties, distinguishing it from other trifluoromethylated ketones. For instance, the 2,3,4-trifluoro isomer may exhibit different steric and electronic effects compared to the 2,3,6- or 2,4,5-isomers, leading to variations in their behavior in chemical reactions and biological systems.
Properties
IUPAC Name |
1-(2,3,4-trifluorophenyl)propan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c1-5(13)4-6-2-3-7(10)9(12)8(6)11/h2-3H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYJQKHIYVPNMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C(C(=C(C=C1)F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301278831 | |
Record name | 2-Propanone, 1-(2,3,4-trifluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301278831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1305324-39-3 | |
Record name | 2-Propanone, 1-(2,3,4-trifluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1305324-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propanone, 1-(2,3,4-trifluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301278831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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